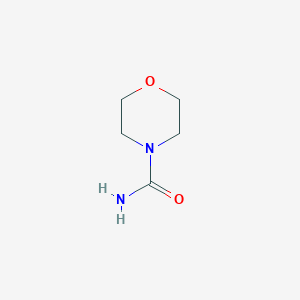
Morpholine-4-carboxamide
Cat. No. B177924
Key on ui cas rn:
2158-02-3
M. Wt: 130.15 g/mol
InChI Key: ZKWFSTHEYLJLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05514814
Procedure details


A solution of 100 mg (0.296 mmol) of carboxylic acid derived from D-phenylalanine in 10 mL of THF at -8° C. was treated with 39.0 mg (0.385 mmol) of N-methylmorpholine followed by 54.7 mg (0.400 mmol) of isobutylchloroformate. After stirring for 5 min 34.8 mg (0.400 mmol) of morpholine was added and the reaction mixture allowed to warm to room temperature. After 15 min at room temperature, 50 mL of Et2O was added and the mixture dried over MgSO4, filtered, and concentrated under reduced pressure to afford a residue which was chromatographed (silica, gradient elution 30→100% : EtOAc/hexanes) to provide 112.8 mg (94% yield) of the morpholino amide derived from D-phenylalanine: a!D24 -95° (C 0.85, CHCl3); IR (CHCl3) 3495 (w), 3000 (s), 2980 (w), 1745 (m), 1700 (s), 1635 (m), 1495 (s), 1445 (m), 1230 (m), 1165 (m), 1115 (m), 1075 (w), 1045 (m), 1025 (w) cm-1 ; 1H NMR (500 MHz, CDCl3) d 7.27-7.22 (m, 3H), 7.04-7.02 (m, 2H), 5.71 (s, 1H), 3.91 (d, J=15.3 Hz, 1H), 3.75 (s, 3H), 3.69-3.57 (m, 7H), 3.50-3.46 (m, 2H), 3.01 (d, J=13.3 Hz, 1H), 2.91 (d, J=15.5 Hz, 1H), 1.46 (s, 9H); 13C NMR (62.5 MHz, CDCl3) d 172.37, 168.08, 154.19, 135.20, 129.57 (2C), 127.97 (2C), 126.88, 79.18, 66.68, 66.54, 62.44, 52.41, 46.11, 41.81, 40.92, 38.12, 28.20 (3C); high resolution mass spectrum (CI, methane) m/z 407.2123 (M+H)+ ; calculated for C21H31N2O6 : 407.2182!.
[Compound]
Name
carboxylic acid
Quantity
100 mg
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
N[C@@H]([C:10]([OH:12])=O)CC1C=CC=CC=1.C[N:14]1CCOCC1.C(OC(Cl)=O)C(C)C.[NH:28]1[CH2:33][CH2:32][O:31][CH2:30][CH2:29]1>C1COCC1.CCOCC>[N:28]1([C:10]([NH2:14])=[O:12])[CH2:33][CH2:32][O:31][CH2:30][CH2:29]1
|
Inputs


Step One
[Compound]
|
Name
|
carboxylic acid
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@H](CC1=CC=CC=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
39 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCOCC1
|
Step Four
|
Name
|
|
|
Quantity
|
54.7 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)OC(=O)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
34.8 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
Step Six
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the mixture dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a residue which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was chromatographed
|
WASH
|
Type
|
WASH
|
|
Details
|
(silica, gradient elution 30→100% : EtOAc/hexanes)
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCOCC1)C(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 112.8 mg | |
| YIELD: PERCENTYIELD | 94% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

